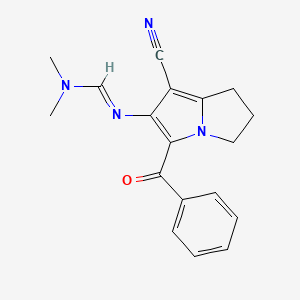![molecular formula C20H18N2O5 B5171999 N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has since gained popularity among recreational drug users due to its potent psychoactive effects. However, its potential as a research tool in scientific studies has also been recognized.
Mecanismo De Acción
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide acts as a full agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide are similar to those of other synthetic cannabinoids. It can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has been associated with a range of health problems, including addiction, cognitive impairment, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and affinity for the CB1 receptor, which allows for precise and controlled studies of the receptor's function. However, the use of synthetic cannabinoids in research is limited by their potential for abuse and the lack of information about their long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the CB1 receptor for the treatment of various neurological and psychiatric disorders. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids and their potential for addiction and other health problems. Finally, studies are needed to identify new synthetic cannabinoids and their effects on the central nervous system.
Métodos De Síntesis
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with 3-methoxybenzoyl chloride to form 4-methoxy-2-[(3-methoxybenzoyl)amino]aniline. This intermediate compound is then reacted with furfurylamine to form N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide. The final product is purified using chromatographic techniques to obtain a high degree of purity.
Aplicaciones Científicas De Investigación
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has been used as a research tool in various scientific studies, including pharmacological and toxicological research. It has been shown to have high affinity and potency for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the CB1 receptor and its role in various physiological processes. Additionally, N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has been used to study the effects of synthetic cannabinoids on the central nervous system and their potential as therapeutic agents.
Propiedades
IUPAC Name |
N-[4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-6-3-5-13(11-14)19(23)22-17-12-15(26-2)8-9-16(17)21-20(24)18-7-4-10-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVICVDYVLOYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-{[(3-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5171952.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5171961.png)

![methyl 4-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B5171968.png)
![1-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171974.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)